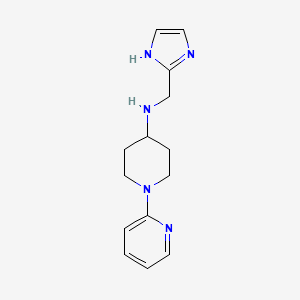![molecular formula C11H13N3O B7588372 [3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)
[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol, also known as IM-COH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol has been extensively studied for its potential applications in cancer therapy. It has been shown to enhance the efficacy of chemotherapy drugs by inhibiting the activity of P-glycoprotein, a protein that pumps drugs out of cancer cells, thereby reducing drug resistance. [3-(1H-imidazol-2-ylmethylamino)phenyl]methanol has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for targeted cancer therapy.
Mécanisme D'action
[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol exerts its effects through the inhibition of P-glycoprotein and the activation of the caspase pathway, which leads to apoptosis in cancer cells. It also modulates the expression of various genes involved in cancer progression and metastasis, leading to a reduction in tumor growth and invasion.
Biochemical and Physiological Effects:
[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol has been shown to have minimal toxicity and side effects in preclinical studies. It has been found to be well-tolerated in animal models and has not shown any significant adverse effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [3-(1H-imidazol-2-ylmethylamino)phenyl]methanol is its ability to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. However, its precise mechanism of action is not fully understood, and further research is needed to elucidate its effects on different cancer types and cell lines.
Orientations Futures
There are several future directions for research on [3-(1H-imidazol-2-ylmethylamino)phenyl]methanol. One area of focus is the development of new formulations and delivery methods to improve its bioavailability and efficacy. Another direction is to investigate its effects on different cancer types and to identify biomarkers that can predict its response. Additionally, the potential use of [3-(1H-imidazol-2-ylmethylamino)phenyl]methanol in combination with other targeted therapies is an area of interest for future research.
In conclusion, [3-(1H-imidazol-2-ylmethylamino)phenyl]methanol is a promising compound with potential applications in cancer therapy. Its ability to enhance the efficacy of chemotherapy drugs and induce apoptosis in cancer cells makes it a promising candidate for targeted therapy. Further research is needed to fully understand its mechanism of action and to explore its potential in combination therapy and other areas of research.
Méthodes De Synthèse
[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol can be synthesized through a multi-step process involving the reaction of 2-(bromomethyl)imidazole with 3-aminophenylmethanol followed by reduction with sodium borohydride. This method has been optimized to achieve high yields and purity of the final product.
Propriétés
IUPAC Name |
[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-8-9-2-1-3-10(6-9)14-7-11-12-4-5-13-11/h1-6,14-15H,7-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAYZMLLQOOPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=NC=CN2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)
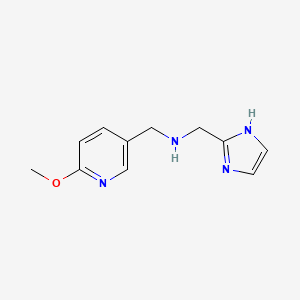
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)
![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)
![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
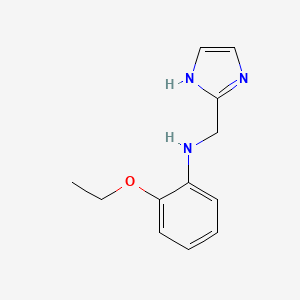
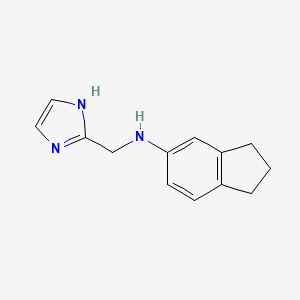


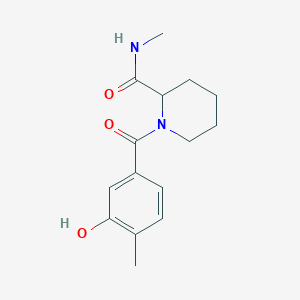
![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
